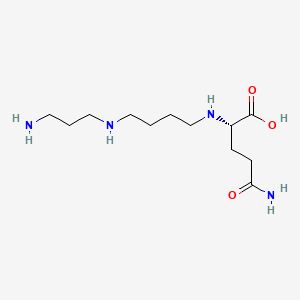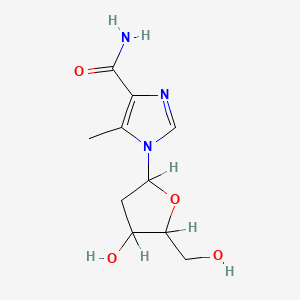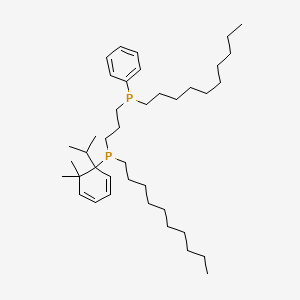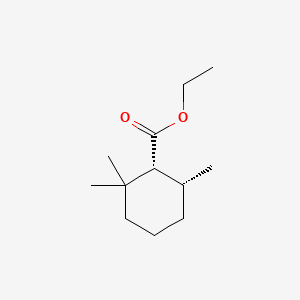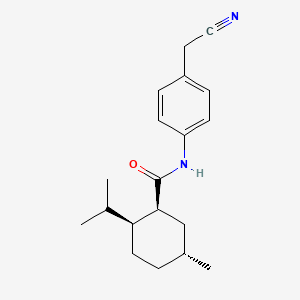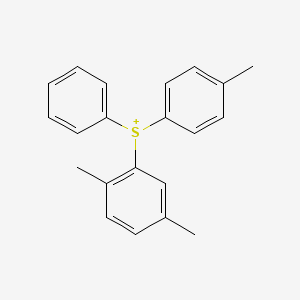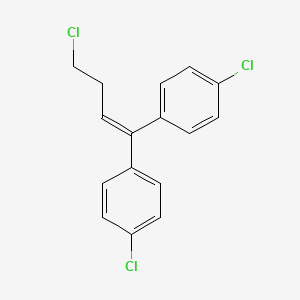
1,1'-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) is an organic compound with the molecular formula C16H12Cl2 It is characterized by the presence of two chlorobenzene rings connected by a butenylidene bridge, with chlorine atoms attached to the benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorobenzylideneacetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the butenylidene bridge. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to remove any impurities and obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohols.
Substitution: The chlorine atoms on the benzene rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(4-Chloro-1-butenylidene)bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of chlorine.
1,1’-(4-Chloro-1-butenylidene)bis(4-bromobenzene): Similar structure but with bromine atoms instead of chlorine.
1,1’-(4-Chloro-1-butenylidene)bis(4-iodobenzene): Similar structure but with iodine atoms instead of chlorine.
Uniqueness
1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) is unique due to the presence of chlorine atoms, which impart specific chemical properties such as increased reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
83929-32-2 |
|---|---|
Molekularformel |
C16H13Cl3 |
Molekulargewicht |
311.6 g/mol |
IUPAC-Name |
1-chloro-4-[4-chloro-1-(4-chlorophenyl)but-1-enyl]benzene |
InChI |
InChI=1S/C16H13Cl3/c17-11-1-2-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h2-10H,1,11H2 |
InChI-Schlüssel |
ZCWFINABCDPCBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=CCCCl)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


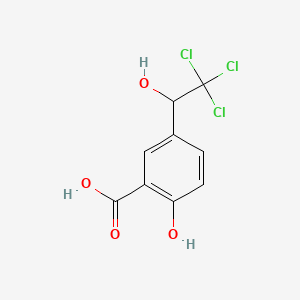
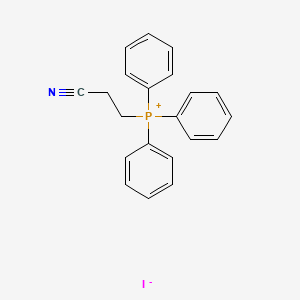
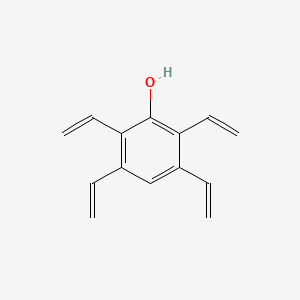
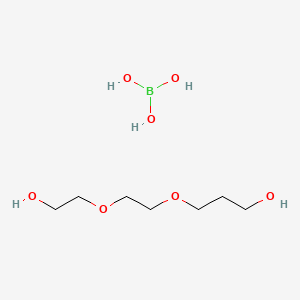
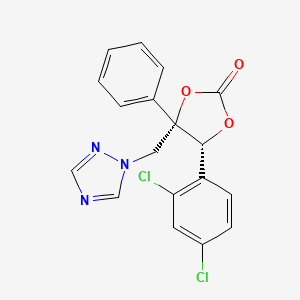

![ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B12685532.png)
![5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione](/img/structure/B12685538.png)
